Lead acetate, basic

Vue d'ensemble

Description

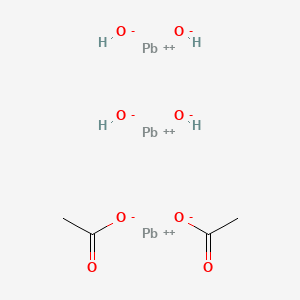

Lead acetate, basic, also known as basic lead acetate or lead subacetate, is an inorganic compound with the chemical formula Pb₃(OH)₄(O₂CCH₃)₂. It is a white solid and one of several lead acetates. Historically, it was used in various applications, including as an astringent and in the preparation of other lead compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Basic lead acetate can be synthesized by reacting lead(II) acetate with lead(II) oxide in water. The reaction typically involves heating the mixture to facilitate the formation of the basic lead acetate compound. The chemical equation for this reaction is: [ \text{Pb(OAc)}_2 + \text{PbO} + \text{H}_2\text{O} \rightarrow \text{Pb}_3(\text{OH})_4(\text{OAc})_2 ]

Industrial Production Methods: In industrial settings, basic lead acetate is produced by reacting lead(II) acetate with lead(II) oxide under controlled conditions. The process involves careful monitoring of temperature and pH to ensure the desired product is obtained. The resulting compound is then purified and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Basic lead acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form lead(IV) compounds.

Reduction: It can be reduced to lead(II) compounds.

Substitution: It can participate in substitution reactions with other chemical species.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Reagents like acetic acid or other carboxylic acids are commonly used.

Major Products Formed:

Oxidation: Lead(IV) acetate.

Reduction: Lead(II) acetate.

Substitution: Various lead carboxylates depending on the substituting reagent.

Applications De Recherche Scientifique

Detection of Hydrogen Sulfide (H₂S)

Lead acetate is widely used in the detection of hydrogen sulfide gas due to its ability to form lead sulfide (PbS), a black precipitate. This reaction is crucial in environmental monitoring and industrial applications where H₂S exposure poses health risks.

Reaction :

In a study utilizing the lead acetate strip test (LAST), researchers demonstrated its effectiveness in quantifying H₂S release from cell cultures, showing comparable sensitivity to traditional methods .

Mordant in Dyeing and Textile Printing

Basic lead acetate serves as a mordant in textile dyeing processes. It helps fix dyes onto fabrics, enhancing color fastness. Its role as a mordant is particularly significant in the production of vibrant colors in natural dyeing processes.

Laboratory Reagent

In laboratories, lead(II) acetate is employed as a reagent for synthesizing other lead compounds. It is also used in various chemical reactions due to its reactivity with different substrates.

Health and Safety Considerations

Despite its usefulness, basic lead acetate poses significant health risks due to lead toxicity. Chronic exposure can lead to severe health issues, including neurological damage and systemic toxicity . Therefore, safety protocols are essential when handling this compound.

Case Study 1: Lead Poisoning from Occupational Exposure

A painter exposed to lead-based paints developed symptoms of lead poisoning after prolonged exposure during renovation work. Blood tests revealed elevated lead levels, necessitating medical intervention through chelation therapy . This case highlights the importance of monitoring occupational exposure to lead compounds.

Case Study 2: Environmental Monitoring

In an environmental study, researchers utilized lead acetate strips to monitor H₂S levels near industrial sites. The findings indicated significant fluctuations in H₂S concentrations, correlating with industrial activities. This application underscores the compound's utility in environmental health assessments .

Summary Table of Applications

| Application | Description |

|---|---|

| Detection of H₂S | Forms PbS precipitate for gas detection |

| Mordant in Textile Dyeing | Fixes dyes onto fabrics for enhanced color retention |

| Laboratory Reagent | Used for synthesizing other lead compounds |

| Environmental Monitoring | Assesses H₂S levels near industrial sites |

Mécanisme D'action

The mechanism by which basic lead acetate exerts its effects involves its interaction with cellular components. Lead ions can bind to proteins and enzymes, disrupting their normal function. This can lead to various toxic effects, including interference with cellular signaling pathways and enzyme inhibition. The molecular targets include sulfhydryl groups in proteins and enzymes, leading to oxidative stress and cellular damage .

Comparaison Avec Des Composés Similaires

Lead(II) acetate: Pb(CH₃COO)₂, a simpler form of lead acetate.

Lead(IV) acetate: Pb(C₂H₃O₂)₄, a higher oxidation state of lead acetate.

Lead carbonate: PbCO₃, another lead compound with different properties.

Comparison:

Lead(II) acetate: More soluble in water and commonly used in various applications.

Lead(IV) acetate: Strong oxidizing agent and used in organic synthesis.

Lead carbonate: Used in pigments and as a stabilizer in plastics.

Basic lead acetate is unique due to its specific chemical structure and properties, making it suitable for particular applications where other lead compounds may not be as effective .

Propriétés

IUPAC Name |

lead(2+);diacetate;tetrahydroxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.4H2O.3Pb/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H2;;;/q;;;;;;3*+2/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLOJXAQYHIVPFI-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[OH-].[OH-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O8Pb3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

8.1e+02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335-32-6 | |

| Record name | Lead subacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEAD SUBACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BW7DT27250 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.